molecular formula C2H10OSi2 B089178 1,3-Dimethyldisiloxane CAS No. 14396-21-5

1,3-Dimethyldisiloxane

Cat. No. B089178
CAS RN: 14396-21-5
M. Wt: 102.24 g/mol
InChI Key: PVBFOGOAAUCWEG-UHFFFAOYSA-N
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Description

1,3-Dimethyldisiloxane is a chemical compound with the molecular formula C2H10OSi2. It has an average mass of 106.271 Da and a monoisotopic mass of 106.027016 Da .


Synthesis Analysis

The synthesis of 1,3-Dimethyldisiloxane can be achieved from iodomethylsilane . Another approach involves the development of new membrane materials by copolymerization, modification of the polysiloxane chain (in the backbone and pendant chains), and the development of mixed matrix membranes .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethyldisiloxane can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The infrared multiphoton decomposition of 1,3-dimethyldisiloxane induced by a TEA CO2 laser yields gaseous C1–C2 hydrocarbons, methylsilane, dimethylsilane, methyldisiloxane, and trimethyldisiloxane . These products provide evidence for a range of decomposition steps; amongst these, cleavage of the Si–O bond is important .

Scientific Research Applications

  • Chemical Vapor Deposition : Pola et al. (2000) demonstrated that the infrared multiphoton decomposition of 1,3-dimethyldisiloxane can be induced by a TEA CO2 laser, producing a range of hydrocarbons and methylsilicones. This process is significant for the chemical vapor deposition of nano-structured methyl(hydrido)silicone phases, which have applications in materials science (Pola et al., 2000).

  • Synthesis of Silsesquioxanes : Stefanowska et al. (2019) developed highly effective procedures for the addition of 1-dimethylsiloxy-3,5,7,9,11,13,15-heptaisobutylpentacyclo-[9.5.1.13,9.15,15.17,13]octasiloxane to symmetrically 1,4-disubstituted 1,3-diynes, leading to novel silsesquioxanes with various functional groups. These compounds have potential applications due to their unique structures and reactive functionalities (Stefanowska et al., 2019).

  • Lewis Basicity Studies : Passmore and Rautiainen (2012) used 1,3-Dimethyldisiloxane to study its Lewis basicity compared to ethers, providing insights into the electronic structure and bonding in silicon-based compounds. This research is important for understanding the chemical behavior of siloxanes in various applications (Passmore & Rautiainen, 2012).

  • Metabolite Identification : Varaprath et al. (1999) identified major urinary metabolites of octamethylcyclotetrasiloxane in rats, including dimethylsilanediol and methylsilanetriol, which are related to 1,3-Dimethyldisiloxane. This study is significant for understanding the biological fate and potential health impacts of siloxane compounds (Varaprath et al., 1999).

  • Crystal Structure Analysis : Suyama et al. (2007) synthesized 1,3-Dimethyl- or 1,3-divinyl-1,3-di-t-butoxydisiloxane-1,3-diol and 1,3-diphenyldisiloxane-1,1,3,3-tetraol by hydrolysis of diisocyanatodisiloxanes and tetrachlorodisiloxane, studying their crystal structures. This research contributes to the development of silanol-based materials for various applications (Suyama et al., 2007).

  • Catalysis in Chemical Synthesis : Ballivet-Tkatchenko et al. (2003) investigated 1,3-dimethoxytetrabutyldistannoxane, a compound related to 1,3-Dimethyldisiloxane, in the synthesis of dimethyl carbonate from CO2 and methanol. This study highlights the potential of siloxane derivatives in catalysis and green chemistry applications (Ballivet-Tkatchenko et al., 2003).

Safety And Hazards

When handling 1,3-Dimethyldisiloxane, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

The most promising approaches to making polysiloxane-based membranes more selective are considered. These approaches can be subdivided into three groups: (1) development of new membrane materials by copolymerization, (2) modification of the polysiloxane chain (in the backbone and pendant chains), and (3) development of mixed matrix membranes .

properties

InChI

InChI=1S/C2H6OSi2/c1-4-3-5-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBFOGOAAUCWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]O[Si]C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312039
Record name Disiloxane, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyldisiloxane

CAS RN

14396-21-5
Record name 1,3-Dimethyldisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014396215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disiloxane, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyldisiloxane
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Citations

For This Compound
108
Citations
SV Basenko, AS Soldatenko - Russian Chemical Bulletin, 2017 - Springer
The main products of the reaction of 1,3-dichloro-1,3-dimethyl-1,3-diorganyldisiloxanes with hexamethyldisilazane (molar ratio 1 : 1, 20 C) are the earlier unknown linear 1-chloro-1,3-…
Number of citations: 1 link.springer.com
J Pola, M Urbanová, Z Bastl, J Šubrt… - Journal of Materials …, 2000 - pubs.rsc.org
The infrared multiphoton decomposition of 1,3-dimethyldisiloxane induced by a TEA CO2 laser yields gaseous C1–C2 hydrocarbons, methylsilane, dimethylsilane, methyldisiloxane …
Number of citations: 18 pubs.rsc.org
AV Prosmitis, VC Papadimitriou, J Pola… - Chemical physics …, 2001 - Elsevier
The absolute rate constants for the reactions of chlorine atoms with (CH 3 ) 3 SiOSi(CH 3 ) 3 , (CH 3 ) 2 HSiOSiH(CH 3 ) 2 , and (CH 3 )H 2 SiOSiH 2 (CH 3 ) were measured in the gas …
Number of citations: 7 www.sciencedirect.com
JK Paulasaari, WP Weber - Journal of organometallic chemistry, 1999 - Elsevier
1,1-Dichloro-1,3,3-trimethyldisiloxane, 1,1-dichloro-3,3-dimethyl-1-phenyl- disiloxane, 1,1-dichloro-3,3-dimethyl-3-vinyldisiloxane, 1-chloro-3,3-dimethyl-3-vinyl- disiloxane, and 1,1-…
Number of citations: 5 www.sciencedirect.com
F Bitto, E Brendler, U Böhme, J Wagler… - European Journal of …, 2016 - Wiley Online Library
The synthesis and characterization of di‐ and trisiloxanes with 3,5‐dimethylpyrazolyl (pz*) moieties are presented. Disiloxanes of the type O(SiMe 3–n pz* n ) 2 (n = 1, 2, and 3 in 2, 3, …
J Pola, A Ouchi, Z Bastl, J Šubrt… - Chemical Vapor …, 2001 - Wiley Online Library
Solid nanotextured poly(hydridomethylsiloxane) is depositedby UV laser photolysis of gaseous 1,3‐dimethyldisiloxane. XPS analysis on the solid deposit, which might have further …
Number of citations: 11 onlinelibrary.wiley.com
SV Basenko, AA Maylyan, AS Soldatenko - Silicon, 2018 - Springer
A series of derivatives of symmetrical 1,3-dichloro-1,1,3,3-tetraorganyl- and 1,1,3,3-tetrachloro-1,3-diorganyldisiloxanes ClRR’Si-O-SiRR’ (R = Cl, H, CH 3 ; R’ = CH 3 , Et, ClCH 2 , Vin, …
Number of citations: 5 link.springer.com
G Graner, E Hirota, T Iijima, K Kuchitsu… - … containing One or Two …, 1999 - Springer
This document is part of Subvolume B ‘Molecules containing One or Two Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
JK Paulasaari, WP Weber - Macromolecules, 1999 - ACS Publications
1-Hydrido-1-vinyldimethylsiloxy-3,3,5,5-tetramethylcyclotrisiloxane (IV) was prepared by reaction of tetramethyldisiloxane-1,3-diol and 1,1-dichloro-1-hydrido-3,3-dimethyl-3-…
Number of citations: 23 pubs.acs.org
K Suyama, T Gunji, K Arimitsu, Y Abe - Organometallics, 2006 - ACS Publications
Novel tricyclic ladder oligomethylsilsesquioxanes were prepared by heterofunctional condensation of cis-trans-cis-1,3,5,7-tetraisocyanato-1,3,5,7-tetramethylcyclotetrasiloxane with 1,3-…
Number of citations: 40 pubs.acs.org

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